Gamibetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Classification:

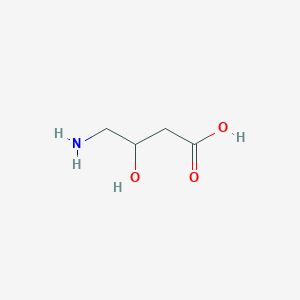

4-Amino-3-hydroxybutyric acid (4-AHB), also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a non-proteinogenic amino acid. It shares structural similarities with both the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the short-chain fatty acid butyric acid []. 4-AHB exists as two stereoisomers: (S)-(+)-4-AHB and (R)-(-)-4-AHB [].

Potential Applications:

While the exact biological functions of 4-AHB remain unclear, research suggests potential applications in various areas:

- Neurological disorders: Studies have investigated the potential of 4-AHB in treating neurological disorders like epilepsy and Parkinson's disease. However, the results have been inconclusive, and further research is needed to establish its efficacy and safety [, ].

- Cognitive function: Some studies suggest that 4-AHB might improve cognitive function in healthy individuals, but the evidence is limited and requires further investigation [].

- Metabolic regulation: Research suggests that 4-AHB might play a role in regulating metabolism, potentially impacting energy expenditure and body weight. However, more research is necessary to understand its mechanisms and potential therapeutic implications.

Important Points:

- It is crucial to note that most research on 4-AHB is preliminary and has been conducted in preclinical studies.

- -AHB is not currently approved for any medical use and should not be taken without proper medical guidance and supervision.

- Further research is necessary to determine the safety and efficacy of 4-AHB for various potential applications.

4-Amino-3-hydroxybutanoic acid, also known as gamma-aminobutyric acid (GABA) derivative, is a naturally occurring amino acid that plays a significant role in various biological processes. It is classified as a gamma-amino acid and a 3-hydroxy monocarboxylic acid, with the chemical formula C₄H₉NO₃. This compound is structurally related to butyric acid and exhibits properties that are essential for neurotransmission and metabolic pathways in living organisms .

GABOB acts as a modulator of GABA receptors. Studies have shown that it can bind to both GABAA and GABAB receptors, the two main types of GABA receptors in the nervous system []. It may also inhibit the uptake of GABA by neurons, potentially leading to increased levels of GABA in the synaptic cleft and enhanced GABAergic signaling []. The specific effects of GABOB on neuronal activity and behavior are still under investigation [].

- Aminolysis: This reaction involves the nucleophilic attack of the amino group on an electrophile, often catalyzed by enzymes such as lipases .

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form other compounds.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are crucial for synthesizing derivatives and understanding its reactivity in biological systems.

4-Amino-3-hydroxybutanoic acid exhibits significant biological activity, particularly as a neurotransmitter. It acts as a full agonist at human recombinant ρ1 GABAC receptors, influencing inhibitory neurotransmission in the central nervous system . Its modulation of these receptors suggests potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy.

The applications of 4-amino-3-hydroxybutanoic acid span various fields:

- Pharmaceuticals: It is investigated for potential use in treating conditions such as anxiety, epilepsy, and other neurological disorders due to its role as a neurotransmitter.

- Nutraceuticals: Its supplementation may enhance cognitive function and provide neuroprotective effects.

- Research: Used extensively in studies related to neurotransmission and receptor interactions.

Interaction studies have shown that 4-amino-3-hydroxybutanoic acid interacts specifically with GABA receptors, influencing their activity. The R- and S-enantiomers have been studied for their agonistic properties at these receptors, providing insights into their pharmacological profiles . Such studies are crucial for developing targeted therapies that modulate neurotransmission effectively.

Several compounds share structural or functional similarities with 4-amino-3-hydroxybutanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| Gamma-Aminobutyric Acid (GABA) | Amino Acid | Inhibitory neurotransmitter | Primary inhibitory neurotransmitter in the brain |

| Beta-Alanine | Amino Acid | Precursor for carnosine | Enhances athletic performance |

| L-Theanine | Amino Acid | Relaxation without drowsiness | Promotes relaxation through GABA modulation |

| 2-Aminobutyric Acid | Amino Acid | Neurotransmitter precursor | Less studied compared to GABA derivatives |

4-Amino-3-hydroxybutanoic acid stands out due to its specific interactions with GABAC receptors, which may offer unique therapeutic benefits compared to other amino acids that primarily interact with GABAA or GABAB receptors.

4-Amino-3-hydroxybutanoic acid, commonly known as gamma-amino-beta-hydroxybutyric acid, is synthesized endogenously through several distinct metabolic pathways in mammalian systems. The primary endogenous production pathway involves the direct conversion from glutamate through the action of glutamate decarboxylase, which catalyzes the decarboxylation of glutamate to produce gamma-aminobutyric acid as an intermediate [1] [2]. This process is calcium and calmodulin-dependent, with optimal activity occurring at acidic pH conditions around 5.8 [1] [3].

The endogenous production is compartmentalized, with glutamate decarboxylase located primarily in the cytosol, while subsequent metabolic steps occur in mitochondria [1]. The enzyme exhibits specific cofactor requirements, including pyridoxal 5-phosphate as an essential cofactor, and demonstrates substrate specificity for L-glutamate with Km values ranging from 100-500 μM [1] [3]. The production pathway is regulated by multiple factors including intracellular calcium levels, pH changes, and substrate availability, making it highly responsive to cellular metabolic states [1] [3].

Research has demonstrated that the endogenous production pathway is particularly active during stress conditions, where calcium influx and cytosolic acidification promote increased enzyme activity [3]. The pathway also exhibits circadian regulation and tissue-specific expression patterns, with highest activity observed in brain tissue, particularly in GABAergic neurons [1] [4].

GABA Shunt Relationship

The GABA shunt represents a crucial metabolic pathway that directly connects 4-amino-3-hydroxybutanoic acid metabolism to central energy production systems. This pathway forms a closed-loop metabolic system that bypasses two steps of the tricarboxylic acid cycle, specifically the conversion of α-ketoglutarate to succinyl-CoA and succinyl-CoA to succinate [1] [5]. The GABA shunt consists of three key enzymatic steps: glutamate decarboxylase catalyzing glutamate to GABA, GABA transaminase converting GABA to succinic semialdehyde, and succinic semialdehyde dehydrogenase oxidizing succinic semialdehyde to succinate [1] [5].

The relationship between 4-amino-3-hydroxybutanoic acid and the GABA shunt is particularly significant in mammalian brain metabolism, where it serves both neurotransmission and energy production functions [1] [5]. The pathway is predominantly localized in mitochondria, with GABA transaminase and succinic semialdehyde dehydrogenase being mitochondrial enzymes [1]. The transamination step requires α-ketoglutarate as an amino group acceptor, creating a direct link between amino acid metabolism and the tricarboxylic acid cycle [1] [5].

Regulation of the GABA shunt occurs through multiple mechanisms, including substrate availability, cofactor ratios, and energy status of the cell [5] [6]. The pathway is particularly sensitive to NADH/NAD+ ratios and pyruvate levels, which influence the direction and rate of metabolic flux through the shunt [5]. Research has shown that the GABA shunt can contribute up to 10-15% of total energy production in certain brain regions during periods of high metabolic demand [5] [6].

Enzymatic Transformations in Mammalian Systems

The enzymatic transformations of 4-amino-3-hydroxybutanoic acid in mammalian systems involve a complex network of stereoselective enzymes that demonstrate distinct substrate specificities and cofactor requirements. The primary enzymatic system involves GABA transaminase, which exhibits specific binding interactions with the compound through threonine 244 residues in the active site [7]. This enzyme demonstrates enantioselectivity, with different stereoisomers of 4-amino-3-hydroxybutanoic acid showing varying affinities and catalytic rates [8] [7].

Cytochrome P450 enzymes play a significant role in the phase I metabolism of 4-amino-3-hydroxybutanoic acid, catalyzing hydroxylation and oxidation reactions [9]. These transformations are particularly important in hepatic metabolism, where CYP3A4 and CYP2C enzymes contribute to the compound's biotransformation [9]. The enzymatic transformations also involve transaminases that facilitate the interconversion between different amino acid derivatives, with pyridoxal phosphate serving as an essential cofactor [9].

The enzymatic systems demonstrate compartmentalization, with different transformations occurring in cytosol, mitochondria, and peroxisomes [7] [9]. Regulation of these enzymatic transformations occurs through allosteric mechanisms, cofactor availability, and post-translational modifications. The enzymes exhibit tissue-specific expression patterns and are subject to induction and inhibition by various metabolic factors [7] [9].

Integration with Tricarboxylic Acid Cycle

The integration of 4-amino-3-hydroxybutanoic acid metabolism with the tricarboxylic acid cycle represents a fundamental aspect of cellular energy metabolism and biosynthetic processes. The primary integration point occurs through the GABA shunt, which channels glutamate-derived carbon into the TCA cycle at the level of succinate, effectively bypassing the α-ketoglutarate dehydrogenase and succinyl-CoA synthetase steps [10] [11]. This bypass mechanism provides metabolic flexibility during periods when TCA cycle flux is limited by cofactor availability or enzyme inhibition [10].

The integration involves multiple enzyme systems, including citrate synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, which provide the α-ketoglutarate substrate for the transamination reactions [10] [11]. The pathway contributes to the production of reduced cofactors NADH and FADH2, which are essential for oxidative phosphorylation and ATP generation [10]. Research has demonstrated that the GABA shunt can contribute significantly to cellular energy production, particularly during glucose limitation or oxidative stress conditions [10].

The TCA cycle integration is regulated by energy status, with high ATP/ADP ratios inhibiting key enzymes and low energy states promoting increased flux through the shunt pathway [10] [11]. The integration also involves the production of biosynthetic precursors, with α-ketoglutarate serving as a substrate for amino acid synthesis and other anabolic processes [10]. Studies have shown that disruption of this integration can lead to metabolic dysfunction and altered cellular energy homeostasis [10].

Polyamine Degradation Pathway Contributions

The polyamine degradation pathway represents an alternative route for 4-amino-3-hydroxybutanoic acid formation, involving the sequential breakdown of polyamines through specialized oxidative enzymes. This pathway begins with putrescine, which is oxidized by diamine oxidase to produce 4-aminobutyraldehyde, followed by further oxidation by aminoaldehyde dehydrogenase to form GABA [12] [13]. The pathway is particularly active in peroxisomes, where diamine oxidase and polyamine oxidase catalyze the initial oxidative steps [12] [14].

The polyamine degradation pathway is regulated by multiple factors, including copper ion availability for diamine oxidase activity, FAD cofactor levels for polyamine oxidase, and NAD+ availability for aminoaldehyde dehydrogenase [12] [13]. The pathway exhibits tissue-specific expression patterns and is highly responsive to stress conditions, with increased activity observed during oxidative stress, nutrient limitation, and cellular damage [12] [14]. Research has demonstrated that the polyamine degradation pathway can contribute up to 20-30% of total GABA production in certain tissues, particularly during periods of polyamine catabolism [12].

The pathway connects nitrogen and carbon metabolism, providing a mechanism for recycling polyamine-derived nitrogen into amino acid pools while generating metabolic intermediates for energy production [12] [14]. The regulation of this pathway involves enzyme induction by stress factors, competitive inhibition by polyamine substrates, and allosteric modulation by cellular energy status [12] [13]. Studies have shown that disruption of the polyamine degradation pathway can lead to altered amino acid metabolism and impaired cellular stress responses [12] [14].

Metabolic Fate and Biotransformation

The metabolic fate of 4-amino-3-hydroxybutanoic acid in mammalian systems involves multiple biotransformation pathways that determine its pharmacokinetic properties and biological activity. The primary biotransformation occurs through phase I metabolic reactions, including oxidation by cytochrome P450 enzymes, hydrolysis by esterases, and conjugation by phase II enzymes [15]. The compound undergoes stereoselective metabolism, with different enantiomers showing distinct metabolic profiles and clearance rates [8] [15].

Hepatic biotransformation represents the major elimination pathway, with liver microsomes and hepatocytes demonstrating significant metabolic activity toward 4-amino-3-hydroxybutanoic acid [15]. The biotransformation involves glucuronidation by UDP-glucuronosyltransferases, sulfation by sulfotransferases, and amino acid conjugation by various transferases [15]. These phase II reactions typically result in more polar metabolites that are readily excreted through renal and biliary routes [15].

The biotransformation pathways exhibit inter-individual variability due to genetic polymorphisms in metabolic enzymes, particularly cytochrome P450 variants [15]. Age, gender, and disease states can significantly influence the metabolic fate of the compound, with altered enzyme expression and activity affecting clearance rates and metabolite profiles [15]. Research has demonstrated that the biotransformation products may retain biological activity, contributing to the overall pharmacological profile of 4-amino-3-hydroxybutanoic acid [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

352-21-6